4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide
Overview
Description
4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H19ClN4O2S and its molecular weight is 318.82 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Complexation
Sulfonylated compounds like tosylated 4-aminopyridine, a class to which our compound of interest belongs, are significant in pharmaceuticals as antibiotics. Research into the synthesis of these compounds and their complexation with metals like Ni(II) and Fe(II) ions highlights their potential in increasing biological and catalytic capacities in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Crystal Structure and Solvate Formation
The study of crystal structures of pyrimethamine, a similar antifolate drug, in its sulfonate complexes, reveals insights into the role of sulfonate groups in mimicking carboxylate anions. This is crucial in understanding how these compounds could interact in various pharmaceutical applications (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis of Heterocyclic Compounds
The synthesis of imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds, involving reactions with 2-aminopyridines, is of great interest due to their potential in creating specific biological activities. These processes are critical in the development of new pharmaceutical agents (Rozentsveig et al., 2013).
Supramolecular Structures
Investigating the supramolecular structures of isomeric sulfonamides provides insights into their hydrogen-bonding arrangements. This is essential for understanding their interactions and stability, which has implications in drug design and pharmaceutical applications (Hulita et al., 2005).
Biological Properties of Sulfonamide-Derived Compounds
Sulfonamide-derived compounds and their metal complexes have been studied for their antibacterial, antifungal, and cytotoxic activities. These findings are crucial in assessing the therapeutic potential of these compounds in medicine (Chohan, Shad, & Nasim, 2009).
Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-9-14-11(8-12(13)15-9)10-4-6-17(7-5-10)20(18,19)16(2)3/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDIBOSHKWGOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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